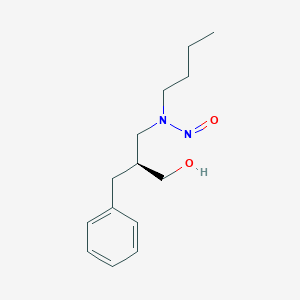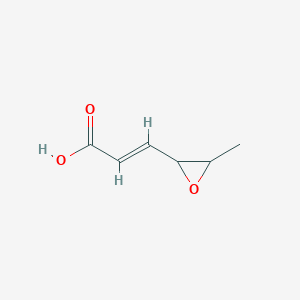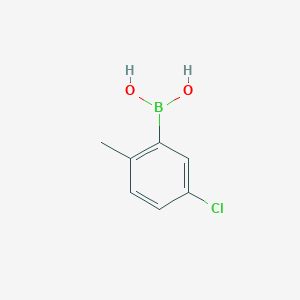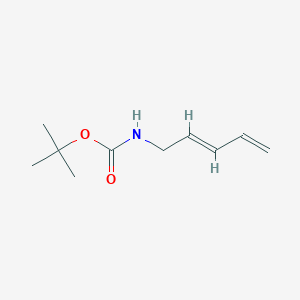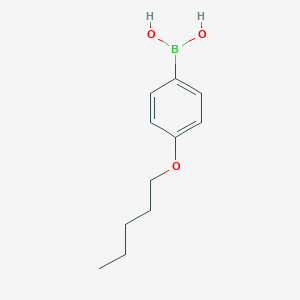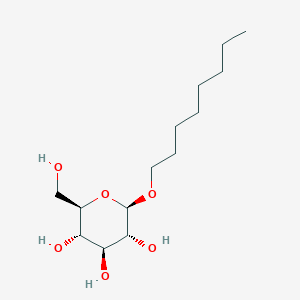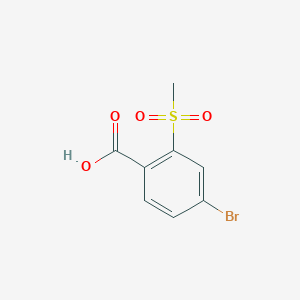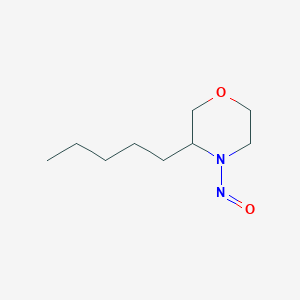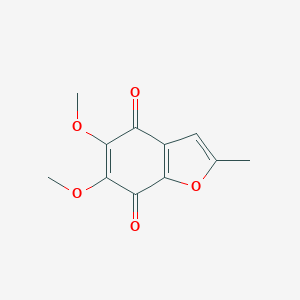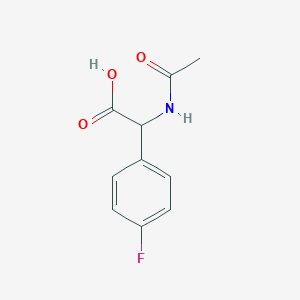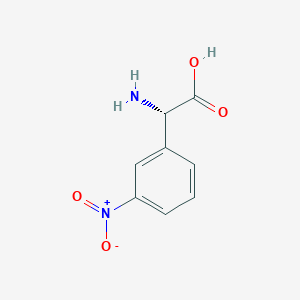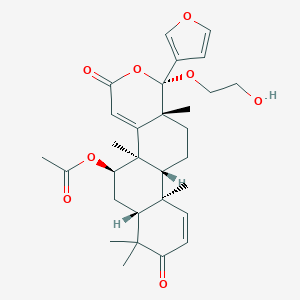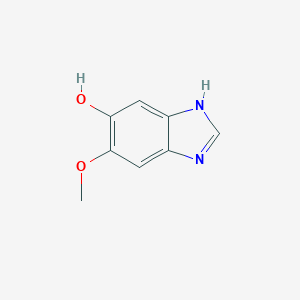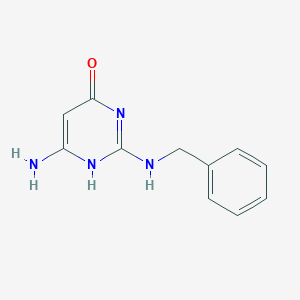![molecular formula C9H7NO B116204 (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline CAS No. 158060-63-0](/img/structure/B116204.png)
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anti-cancer and anti-inflammatory properties. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging.
Mecanismo De Acción
The mechanism of action of (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline is not fully understood. However, it has been suggested that it may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In addition, it has been found to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline in lab experiments is its low toxicity, which makes it suitable for use in cell culture and animal studies. However, its limited solubility in water and organic solvents can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline. One area of interest is its potential use as a fluorescent probe in biological imaging. In addition, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, research on improving its solubility and stability could enhance its usefulness in lab experiments.
Métodos De Síntesis
The synthesis of (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline involves a multi-step process that includes the reaction of 2-aminobenzaldehyde with cyclohexanone, followed by the reaction of the resulting product with nitromethane. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
Propiedades
Número CAS |
158060-63-0 |
|---|---|
Nombre del producto |
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline |
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(1aS,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H/t7-,9-/m0/s1 |
Clave InChI |
VHKOGTWROZZNFC-CBAPKCEASA-N |
SMILES isomérico |
C1=CC2=C([C@@H]3[C@@H](O3)C=C2)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
SMILES canónico |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
Sinónimos |
Oxireno[h]quinoline,1a,7b-dihydro-,(1aS)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



